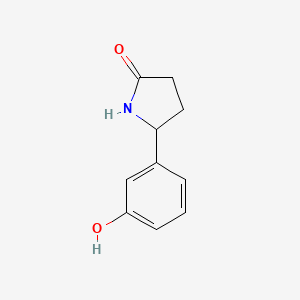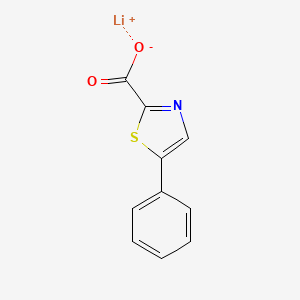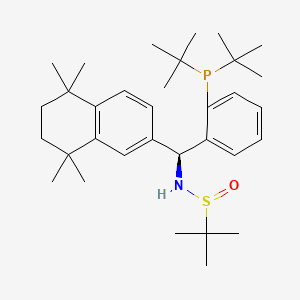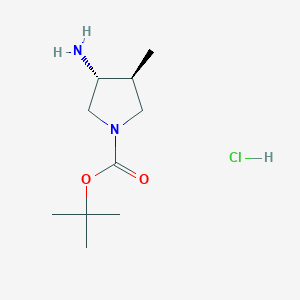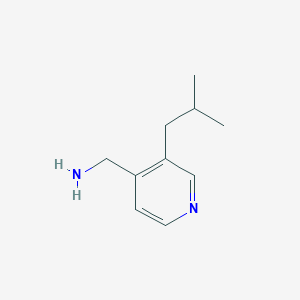![molecular formula C7H5N3O B13656385 Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
Pyrido[3,4-d]pyrimidin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,4-d]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidin-6-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions .
Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,4-d]pyrimidin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions include pyrido[3,4-d]pyrimidin-6-one (oxidation), dihydrothis compound (reduction), and various substituted derivatives (substitution) .
Applications De Recherche Scientifique
Pyrido[3,4-d]pyrimidin-6-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyrido[3,4-d]pyrimidin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Pyrido[3,4-d]pyrimidin-6-ol can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and has shown potent inhibitory activity against cyclin-dependent kinases (CDKs), making it a promising candidate for cancer therapy.
Pyrido[4,3-d]pyrimidine: This compound has a different arrangement of the nitrogen atoms and has been investigated for its antiviral and anti-inflammatory properties.
This compound stands out due to its unique biological activities and potential therapeutic applications, particularly in the field of kinase inhibition .
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
7H-pyrido[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H5N3O/c11-7-1-5-2-8-4-10-6(5)3-9-7/h1-4H,(H,9,11) |
Clé InChI |
NBCKHEZXGNFXHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NC2=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


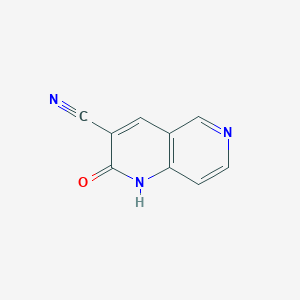
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
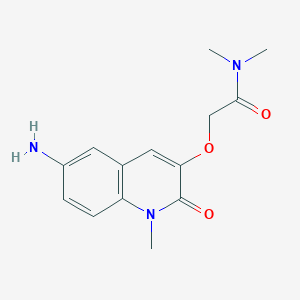
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)
